11-Mercaptoundecyloxytrimethylsilane
Overview
Description
11-Mercaptoundecyloxytrimethylsilane is an organosilane compound with the molecular formula C14H32OSSi. It is characterized by the presence of a mercapto group (-SH) and a trimethylsilane group attached to an undecyl chain. This compound is known for its applications in surface modification and as a chemical intermediate in various industrial processes .
Scientific Research Applications
11-Mercaptoundecyloxytrimethylsilane has a wide range of applications in scientific research:
Surface Modification: It is used to modify surfaces of materials to enhance adhesion, hydrophobicity, or biocompatibility.
Nanotechnology: The compound is employed in the synthesis of gold nanoclusters and other nanomaterials, where it acts as a stabilizing agent.
Bioconjugation: It is used in the preparation of bioconjugates for biomedical applications, including drug delivery and diagnostic imaging.
Chemical Sensors: The compound is utilized in the development of chemical sensors for detecting metal ions and other analytes.
Safety and Hazards
11-Mercaptoundecyloxytrimethylsilane is classified as causing serious eye irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection . In case of eye contact, it is advised to rinse cautiously with water for several minutes and seek medical advice if irritation persists .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 11-mercaptoundecanoic acid, have been found to target enzymes like 3-oxoacyl-[acyl-carrier-protein] synthase 3 . This enzyme plays a crucial role in the condensation reaction of fatty acid synthesis .
Biochemical Pathways
Similar compounds are known to be involved in fatty acid synthesis .
Result of Action
Based on its use in industry, it appears to have properties that make it useful as a non-ionic thickening agent .
Action Environment
The action, efficacy, and stability of 11-Mercaptoundecyloxytrimethylsilane can be influenced by various environmental factors. For instance, it is known to react slowly with moisture/water . Therefore, it should be stored in a cool, ventilated, and dry warehouse, away from fire sources, and protected from sunlight and rain .
Biochemical Analysis
Biochemical Properties
11-Mercaptoundecyloxytrimethylsilane plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers. These monolayers are used to modify surface properties, which can influence the behavior of enzymes, proteins, and other biomolecules. The compound interacts with gold surfaces through its thiol group, forming strong covalent bonds. This interaction is crucial for creating stable and functionalized surfaces for various biochemical applications .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its ability to modify surface properties. By forming self-assembled monolayers, it can influence cell adhesion, proliferation, and differentiation. The compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by altering the microenvironment at the cell-surface interface . These changes can have significant implications for tissue engineering and regenerative medicine.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with gold surfaces. This interaction leads to the creation of self-assembled monolayers that can modify the surface properties of materials. The compound can also interact with various biomolecules, such as proteins and enzymes, by altering their conformation and activity. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under normal laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. Studies have shown that the stability of the self-assembled monolayers formed by this compound can be influenced by factors such as temperature, pH, and exposure to light . These factors can affect the long-term performance and functionality of the modified surfaces.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as inflammation and tissue damage. The threshold effects observed in these studies suggest that careful dosage optimization is necessary to achieve the desired outcomes without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its interaction with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in these pathways. These changes can have significant implications for cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments. These interactions can also influence the compound’s overall bioavailability and effectiveness in various applications .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within the cell, influencing various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Mercaptoundecyloxytrimethylsilane can be synthesized through the reaction of 11-bromoundecanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group. The resulting product is then treated with thiourea followed by hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in specialized chemical manufacturing facilities equipped to handle organosilane compounds .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the mercapto group is converted to a sulfonic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the silicon atom, where the trimethylsilane group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or nitric acid can be used for oxidation reactions.
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles for substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions facilitate hydrolysis.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Substitution: Formation of various organosilane derivatives.
Hydrolysis: Formation of silanols and siloxanes.
Comparison with Similar Compounds
11-Mercaptoundecanoic Acid: Similar in structure but lacks the silane group, making it less effective in surface modification applications.
11-Bromoundecanol: Precursor in the synthesis of 11-Mercaptoundecyloxytrimethylsilane, but lacks the mercapto and silane functionalities.
Trimethylchlorosilane: Used in the synthesis of various organosilanes, including this compound.
Uniqueness: this compound is unique due to its dual functionality, combining the properties of both mercapto and silane groups. This dual functionality allows it to effectively modify surfaces and participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
11-trimethylsilyloxyundecane-1-thiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32OSSi/c1-17(2,3)15-13-11-9-7-5-4-6-8-10-12-14-16/h16H,4-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDANIPCBTCECJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCCCCCCCCCS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32OSSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700646 | |
Record name | 11-[(Trimethylsilyl)oxy]undecane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394210-97-0 | |
Record name | 11-[(Trimethylsilyl)oxy]undecane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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